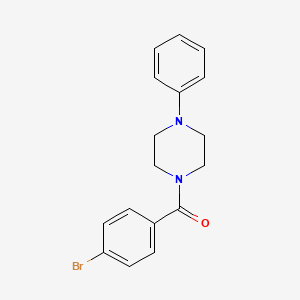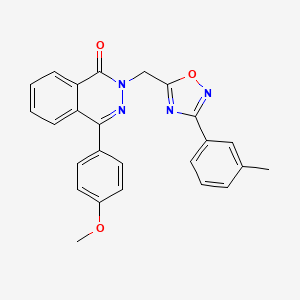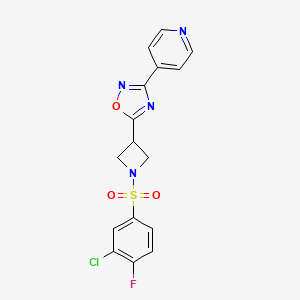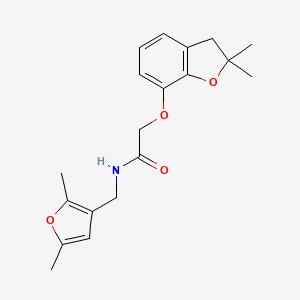
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a pyridine ring, and a tetrahydrofuran ring. These functional groups are common in many pharmaceutical compounds and can contribute to a wide range of biological activities .
Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The piperidine and pyrimidine rings are six-membered, while the tetrahydrofuran is a five-membered ring. These rings can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, piperidine derivatives can participate in reactions such as hydrogenation, cyclization, and multicomponent reactions .Scientific Research Applications
Crystal Structure and Molecular Interaction
One area of research involves the investigation of the crystal structures and molecular interactions of related compounds. For instance, compounds with similar structures, such as risperidone N-oxide and its solvates, have been studied for their crystal packing and intermolecular interactions, which could have implications for understanding the physical properties and stability of such molecules (Ravikumar et al., 2005).
Metabolism and Pharmacokinetics
Research into the metabolism, excretion, and pharmacokinetics of structurally related compounds has provided insights into how these compounds are processed by the body. A study on a dipeptidyl peptidase IV inhibitor demonstrates the metabolic pathways and excretion profiles in rats, dogs, and humans, highlighting the drug's elimination process and potential for human therapeutic applications (Sharma et al., 2012).
Pharmacological Evaluation
Another application area is the pharmacological evaluation of derivatives as potential therapeutic agents. A novel series of compounds has been identified as selective antagonists for the TRPV4 channel, showing potential for pain treatment (Tsuno et al., 2017). Similarly, compounds have been evaluated as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, indicating their therapeutic potential in managing this condition (Ammirati et al., 2009).
Antibacterial Activity
Some research focuses on the synthesis and evaluation of antibacterial activities of compounds containing pyrimidine and piperidine structures. Studies have shown that certain derivatives possess significant antibacterial properties, suggesting their potential use in developing new antimicrobial agents (Merugu et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-18(14-2-3-17(22-12-14)26-16-6-11-25-13-16)23-9-4-15(5-10-23)27-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHEIBWZSDDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)

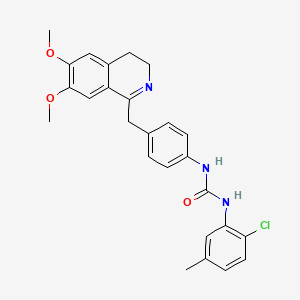

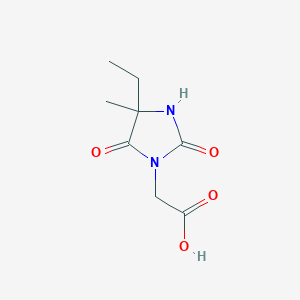
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
